molecular formula C5H5N3O3 B1204119 2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole CAS No. 69542-88-7

2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole

Cat. No.: B1204119
CAS No.: 69542-88-7
M. Wt: 155.11 g/mol
InChI Key: CYWFJXPMXFMCOF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole consists of 5 carbon atoms, 5 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

The compound has a boiling point of 348.1ºC at 760 mmHg . It has a density of 1.9±0.1 g/cm3 . Other properties such as vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume can also be found .

Scientific Research Applications

  • Synthesis and Potential as Tuberculostatic Agents : Żwawiak et al. (2008) synthesized a series of 2,3-dihydro-7-nitroimidazo[5,1-b]oxazoles, which are structurally similar to 2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole, and tested them for antimycobacterial activity, indicating their potential as tuberculostatic agents (Żwawiak et al., 2008).

  • Radiosensitizing Agents for Hypoxic Cells : Agrawal et al. (1979) synthesized new compounds in the nitroimidazole series, including 2,3-dihydro-5-nitroimidazo[2,1-b]oxazole, as radiosensitizers for hypoxic cells, suggesting its application in enhancing the effectiveness of radiation therapy (Agrawal et al., 1979).

  • Antitubercular Activity : Research by Upton et al. (2014) explored the efficacy of TBA-354, a compound related to nitroimidazoles, against Mycobacterium tuberculosis, both in vitro and in vivo, suggesting that similar compounds like this compound may have antitubercular properties (Upton et al., 2014).

  • Antileishmanial Potential : Shashiprabha et al. (2014) investigated the antileishmanial activity of mono and bicyclic nitroimidazoles, including the class of nitroimidazo[2,1-b]oxazoles, showing moderate to good activity against leishmaniasis (Shashiprabha et al., 2014).

  • Visceral Leishmaniasis Treatment : Thompson et al. (2016) found that 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole derivatives showed potential as a drug candidate for treating visceral leishmaniasis, indicating a new application for similar compounds (Thompson et al., 2016).

  • Radiosensitization in Mammalian Cells : Agrawal et al. (1979) also examined the compound's ability to sensitize mammalian cells to ionizing radiation, further supporting its potential in cancer treatment (Agrawal et al., 1979).

  • Comparative Analysis Against Tuberculosis and Neglected Tropical Diseases : Thompson et al. (2017) compared the efficacy of nitroimidazooxazoles and nitroimidazothiazoles against tuberculosis and neglected tropical diseases, providing insights into the broad-spectrum potential of these compounds (Thompson et al., 2017).

  • Antibacterial Drug Development : Mathias et al. (2018) synthesized new 2-methyl-7-nitro-5-substituted-2,3-dihydroimidazo[5,1-b]oxazoles as potential antibacterial drugs, indicating the potential of this compound in antibacterial applications (Mathias et al., 2018).

  • Oral Treatment for Visceral Leishmaniasis : Gupta et al. (2015) identified a nitroimidazo-oxazole compound, DNDI-VL-2098, as a preclinical candidate for oral treatment of visceral leishmaniasis, further demonstrating the therapeutic potential of related compounds (Gupta et al., 2015).

  • Scalable Synthesis for Visceral Leishmaniasis Treatment : Satam et al. (2016) described a scalable process for synthesizing DNDI-VL-2098, a related compound, for the treatment of visceral leishmaniasis, which could be applicable to this compound (Satam et al., 2016).

Properties

IUPAC Name

5-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c9-8(10)4-3-6-5-7(4)1-2-11-5/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWFJXPMXFMCOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=NC=C(N21)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10219808
Record name 2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69542-88-7
Record name 2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069542887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole and how was it synthesized?

A1: this compound (KA151) was synthesized as a potential radiosensitizer. While its exact molecular formula and weight aren't specified in the provided abstracts, its structure was confirmed using ¹H NMR, mass spectrometry, and X-ray crystallography []. The synthesis involved reacting 2,4(5)-dinitroimidazole with ethylene oxide, which resulted in a mixture of KA151 and 2,4-dinitroimidazole-1-ethanol [].

Q2: How does this compound compare to other radiosensitizers in terms of its efficacy in hypoxic conditions?

A2: Research indicates that this compound demonstrates activity as a radiosensitizer in hypoxic mammalian cells, specifically Chinese hamster cells (V-79-753 B) []. While it exhibited efficacy, it was not as potent as another compound in the study, 2,4-dinitroimidazole-1-ethanol (KA161), which achieved an enhancement ratio of 2.0 at a 100 μM concentration []. This suggests that variations in the structure of nitroimidazole derivatives can influence their effectiveness as radiosensitizers. Further research comparing KA151 to other known radiosensitizers like misonidazole in terms of enhancement ratios and toxicity profiles would provide a more comprehensive understanding of its potential for clinical application.

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